N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide
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Overview
Description
N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHYLBENZOHYDRAZIDE is a complex organic compound that features a brominated indole core, a piperidine moiety, and a benzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHYLBENZOHYDRAZIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions.
Formation of the Benzohydrazide Group: The final step involves the condensation of the brominated indole derivative with 2-methylbenzohydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The bromine atom in the indole core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include oxidized derivatives of the indole and piperidine moieties.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols or amines.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHYLBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, affecting their function.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE
Uniqueness: N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHYLBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine moiety, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C22H23BrN4O2 |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]imino-2-methylbenzamide |
InChI |
InChI=1S/C22H23BrN4O2/c1-15-7-3-4-8-17(15)21(28)25-24-20-18-13-16(23)9-10-19(18)27(22(20)29)14-26-11-5-2-6-12-26/h3-4,7-10,13,29H,2,5-6,11-12,14H2,1H3 |
InChI Key |
QNLMLDCNOZYARS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCC4)O |
Origin of Product |
United States |
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